![molecular formula C11H16O2 B14221173 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 827624-40-8](/img/structure/B14221173.png)
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound with the molecular formula C10H16O2 It is a derivative of norbornane, characterized by the presence of a carboxylic acid group and a methylene group at specific positions on the bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornane derivatives, such as 7,7-dimethylbicyclo[2.2.1]heptane.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The methylene group can participate in electrophilic or nucleophilic reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Norbornane: The parent compound, lacking the methylene and carboxylic acid groups.
7,7-Dimethylbicyclo[2.2.1]heptane: A similar compound without the methylene and carboxylic acid groups.
2-Methylenenorbornane: A compound with a methylene group but lacking the carboxylic acid group.
Uniqueness
7,7-Dimethyl-2-methylidenebicyclo[22
特性
CAS番号 |
827624-40-8 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-7-6-8-4-5-11(7,9(12)13)10(8,2)3/h8H,1,4-6H2,2-3H3,(H,12,13) |
InChIキー |
JNNNANWXLANXCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=C)C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
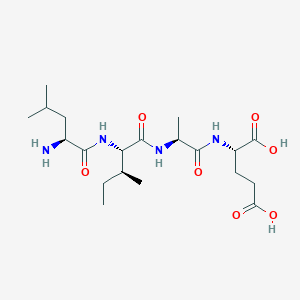
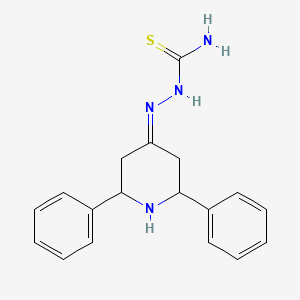
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)

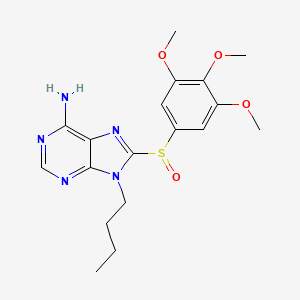
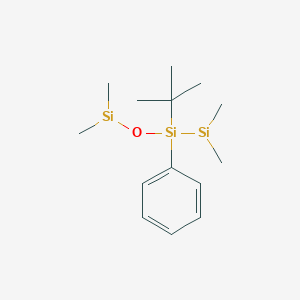
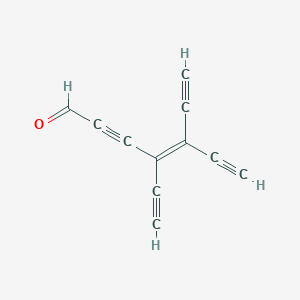

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
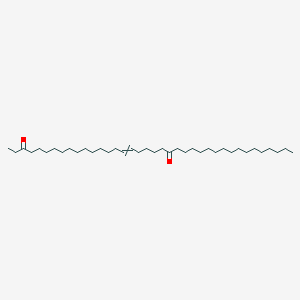
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
